4-(4-Bromo-2-fluorophenyl)butanenitrile
Overview
Description
4-(4-Bromo-2-fluorophenyl)butanenitrile is an organic compound with the molecular formula C10H9BrFN. It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is attached to a butanenitrile group. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile typically involves the reaction of 4-bromo-2-fluorobenzene with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction where the bromo group is replaced by the butanenitrile group in the presence of a suitable catalyst and solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and controlled reaction environments are crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-fluorophenyl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutanenitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(4-Bromo-2-fluorophenyl)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Industry: The compound is used in the production of materials with specific properties, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)butanenitrile involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzonitrile
- 4-Bromo-2-fluorobiphenyl
- 4-Bromobutyronitrile
Uniqueness
4-(4-Bromo-2-fluorophenyl)butanenitrile is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVVZEIJTZBUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700689 | |
Record name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057672-39-5 | |
Record name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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